molecular formula C18H20Cl2N4O B5705378 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide

Cat. No. B5705378
M. Wt: 379.3 g/mol
InChI Key: VVVJLFKPGSERBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide, also known as CP-122,721, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have promising effects in various scientific research applications.

Mechanism of Action

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide acts as an antagonist at the dopamine D3 receptor, which regulates the release of dopamine in the brain. By blocking this receptor, 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide reduces the release of dopamine, which can help in the treatment of various neurological and psychiatric disorders.
Biochemical and physiological effects
The biochemical and physiological effects of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide have been extensively studied in various scientific research studies. It has been found to have potent effects on the dopamine D3 receptor, which can help in the treatment of various neurological and psychiatric disorders. 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide has also been found to have low affinity for other dopamine receptor subtypes, which reduces the risk of unwanted side effects.

Advantages and Limitations for Lab Experiments

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide has several advantages for lab experiments. It is a highly selective and potent compound that can be used to study the dopamine D3 receptor and its effects on various neurological and psychiatric disorders. However, one limitation of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide. One potential direction is the development of novel therapeutic agents based on the structure of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide for the treatment of various neurological and psychiatric disorders. Another potential direction is the study of the effects of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide on other receptor subtypes and its potential therapeutic applications in other areas of medicine.
Conclusion
In conclusion, 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide is a highly selective and potent compound that has been extensively studied for its potential therapeutic applications in various scientific research areas. Its effects on the dopamine D3 receptor make it a promising candidate for the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the potential therapeutic applications of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide and to develop novel therapeutic agents based on its structure.

Synthesis Methods

The synthesis of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 1-(5-chloro-2-methylphenyl)piperazine in the presence of a coupling agent such as EDCI and N-hydroxysuccinimide. The resulting intermediate is then treated with N,N-dimethylacetamide dimethyl acetal and acetic anhydride to obtain the final product.

Scientific Research Applications

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications in various scientific research areas. It has been found to have potent and selective effects on the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O/c1-13-4-5-14(19)11-16(13)24-9-7-23(8-10-24)12-17(25)22-15-3-2-6-21-18(15)20/h2-6,11H,7-10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVJLFKPGSERBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide

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